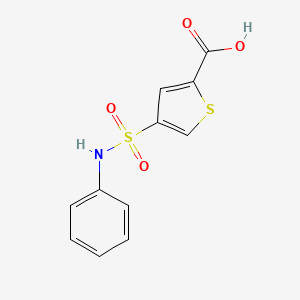

4-(anilinosulfonyl)-2-thiophenecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-(anilinosulfonyl)-2-thiophenecarboxylic acid often involves multi-step reactions, starting from readily available precursors. For instance, N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes can be prepared through the reaction of 4-chloromethylthiophene-2-carbaldehyde with N-(2-halogenophenyl) substituted acetamides and sulfonamides in the presence of carbonate salts. These intermediates can then be converted into various functionalized thiophene derivatives, including carboxylic acids, through palladium-catalyzed intramolecular cyclization and further reactions (Bogza et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-(anilinosulfonyl)-2-thiophenecarboxylic acid derivatives can be elucidated through various spectroscopic and computational methods. Studies have shown that these compounds can adopt different conformations depending on the substituents and reaction conditions. Computational methods like AM1 and MNDO have been used to optimize the molecular geometry and explore the conformational landscape of related thiophene carboxylic acids, revealing insights into their structural properties (Buemi, 1989).

Chemical Reactions and Properties

4-(Anilinosulfonyl)-2-thiophenecarboxylic acid and its derivatives participate in various chemical reactions, highlighting their versatility. For example, reactions with diiron nonacarbonyl have demonstrated the potential for cyclometalation, methyl migration, and formation of organometallic products, showcasing the reactivity of the thiophene moiety and the potential for creating complex structures (Wang et al., 1999).

Physical Properties Analysis

The physical properties of 4-(anilinosulfonyl)-2-thiophenecarboxylic acid derivatives, such as fluorescence quantum yields, have been studied, providing insights into their optical properties and potential applications in materials science. These studies have established structure-optical properties relationships, which are crucial for designing compounds with desired photophysical characteristics (Bogza et al., 2018).

Chemical Properties Analysis

The chemical properties of thiophene carboxylic acids and their derivatives, including 4-(anilinosulfonyl)-2-thiophenecarboxylic acid, are influenced by their functional groups. These compounds have been explored for their reactivity in various contexts, including palladium-catalyzed arylation reactions, highlighting their potential in synthetic chemistry and the development of new materials (Nakano et al., 2008).

属性

IUPAC Name |

4-(phenylsulfamoyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c13-11(14)10-6-9(7-17-10)18(15,16)12-8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDXLCCQMXTNLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5660241.png)

![N-cyclopentyl-6-[4-(3-pyridinylmethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5660253.png)

![8-[(2-chloro-6-fluorophenyl)acetyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5660260.png)

![3-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]-N,N-diethylbenzamide](/img/structure/B5660267.png)

![2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5660279.png)

![N-{[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]methyl}-2-furamide](/img/structure/B5660284.png)

![7-methoxy-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5660287.png)

![3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5660304.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5660356.png)